(3-Bromo-4-morpholinophenyl)methanol
Description
Contextualization within Contemporary Organic Chemistry and Medicinal Chemistry Research
In modern organic and medicinal chemistry, the development of novel molecular frameworks is crucial for the discovery of new therapeutic agents and materials. The synthesis of multi-functionalized aromatic compounds like (3-Bromo-4-morpholinophenyl)methanol is a key area of focus. The presence of orthogonal functional groups—a bromine atom, a tertiary amine within the morpholine (B109124) ring, and a primary alcohol—offers multiple sites for further chemical modification, making it a versatile building block in synthetic strategies.
The individual components of the molecule are well-established in medicinal chemistry. Bromine-containing compounds are prevalent in a wide range of pharmaceuticals and bioactive natural products. The morpholine ring is a recognized "privileged scaffold" in drug discovery, and benzyl (B1604629) alcohol derivatives are known to possess a variety of biological activities. ontosight.aiontosight.ai
Significance of the Chemical Scaffold and its Derivatives
The chemical scaffold of this compound is significant due to the synergistic potential of its constituent parts.
The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems.
The Bromo-Phenyl Group: The bromine atom on the phenyl ring serves as a useful handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for biological screening. Furthermore, the position of the bromine atom can influence the electronic properties of the aromatic ring and its interactions with biological targets.
The Methanol (B129727) Group: The benzylic alcohol functionality is a versatile functional group that can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. patsnap.compatsnap.com This provides another avenue for structural diversification and the exploration of structure-activity relationships (SAR). Benzyl alcohol derivatives themselves have been investigated for various therapeutic applications, including as local anesthetics and antimicrobial agents. ontosight.aipciplindia.com
Overview of Research Trajectories in this compound Studies
Given the absence of direct research on this compound, its research trajectories can be projected based on the known applications of structurally related compounds. The primary areas of investigation would likely include:
Synthetic Methodology: Development of efficient and scalable synthetic routes to this compound and its derivatives would be a foundational research area. This could involve exploring various methods for the introduction of the morpholine and bromo substituents onto the phenyl ring and the reduction of a corresponding benzoic acid or aldehyde.
Medicinal Chemistry: A significant research trajectory would be the use of this compound as a scaffold for the synthesis of new bioactive molecules. By modifying the functional groups, researchers could explore its potential as an inhibitor of various enzymes or as a ligand for different receptors. The combination of the morpholine and bromo-phenyl motifs is found in compounds investigated for a range of therapeutic targets.
Materials Science: Aromatic compounds with polar functional groups can have interesting properties for materials science applications. While less probable than medicinal applications, research into the optical or electronic properties of derivatives of this compound could be a potential, albeit niche, research direction.
The following table provides an overview of the potential research areas for this compound based on its structural features.
| Structural Feature | Potential Research Area | Rationale |
| Morpholine Ring | Medicinal Chemistry, Drug Discovery | Improvement of pharmacokinetic properties (solubility, metabolic stability). |
| Bromo-Phenyl Group | Synthetic Chemistry, Medicinal Chemistry | Versatile handle for cross-coupling reactions to create diverse derivatives. |
| Benzylic Alcohol | Synthetic Chemistry, Medicinal Chemistry | Site for further functionalization (oxidation, esterification, etherification). |
Due to the nascent stage of research concerning this specific molecule, detailed findings are not yet available. The scientific community awaits initial reports on the synthesis, characterization, and biological evaluation of this compound to unlock its full potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGWTYICQNHBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 4 Morpholinophenyl Methanol and Its Analogs
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of (3-Bromo-4-morpholinophenyl)methanol reveals several logical disconnection points, suggesting viable synthetic pathways from readily available starting materials. The primary disconnection is at the carbon-oxygen bond of the benzylic alcohol, identifying (3-bromo-4-morpholinophenyl)metal species or, more commonly, a carbonyl precursor. This leads to the identification of 3-bromo-4-morpholinobenzaldehyde (B1290534) or a corresponding benzoic acid derivative as a key intermediate.
A second disconnection can be made at the C-N bond of the morpholine (B109124) ring. This suggests a nucleophilic aromatic substitution or a cross-coupling reaction between morpholine and a suitably activated phenyl ring, such as 3-bromo-4-fluorobenzaldehyde (B1265969) or 3,4-dibromobenzaldehyde.
Finally, the C-Br bond can be considered. This points to an electrophilic aromatic substitution (bromination) reaction on a 4-morpholinophenyl precursor as a key step.
Based on this analysis, the primary precursors for the synthesis of this compound are:
Morpholine: A common and inexpensive secondary amine.
A substituted benzene (B151609) ring: Typically a di-halogenated benzene or a nitro- or hydroxy-substituted benzene derivative that can be functionalized. For example, 4-hydroxybenzonitrile (B152051) can be a starting point for building the scaffold. researchgate.net
A C1 source: To introduce the hydroxymethyl group, often derived from a carboxyl or aldehyde functional group, such as in 3-bromo-4-methylbenzoic acid or 3-bromo-4-methylbenzaldehyde. chemicalbook.com
A plausible forward synthesis derived from this analysis would involve:
N-arylation of morpholine with a di-halosubstituted benzene derivative.
Introduction of a carbonyl group (formylation or carboxylation).
Bromination at the position ortho to the morpholine group.
Reduction of the carbonyl group to the final benzylic alcohol.
Novel Synthetic Routes and Strategies
Modern organic synthesis emphasizes the development of efficient, sustainable, and innovative methodologies. The synthesis of this compound and its analogs can benefit from several novel strategies.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of the target compound, these principles can be applied to several key steps:
Solvent Selection: Traditional syntheses often use hazardous organic solvents. Green approaches favor the use of safer alternatives. For instance, the mono ortho-bromination of phenolic compounds has been successfully achieved in ACS-grade methanol (B129727), avoiding more toxic chlorinated solvents. mdpi.com Similarly, catalyst-free bromination of aromatics has been demonstrated in an aqueous-ethanolic medium, further enhancing the environmental friendliness of this key step. researchgate.net
Catalyst-Free Reactions: Where possible, avoiding heavy metal catalysts is a key green objective. Certain bromination reactions can proceed efficiently without a catalyst, relying on reagents like N-Bromosuccinimide (NBS) in suitable solvent systems. researchgate.net
Transition-Metal-Free C-C Bond Formation: Recent research has shown that β-alkylation of alcohols can be achieved under transition-metal-free conditions using a base like sodium tert-butoxide, which acts as both a base and a radical initiator. researchgate.netnih.gov This approach could be adapted for creating analogs with more complex side chains.
| Reaction Step | Conventional Method | Green Alternative | Source |
| Bromination | Bromine in CCl₄ or other chlorinated solvents | NBS in ACS-grade methanol or aqueous ethanol | mdpi.comresearchgate.net |
| C-N Coupling | High-temperature reaction with excess amine | Catalytic methods (see 2.2.2) in greener solvents | sci-hub.se |
| Reduction | LiAlH₄ in THF/ether (requires strict anhydrous conditions and careful quenching) | Sodium borohydride (B1222165) in methanol or catalytic transfer hydrogenation | chemicalbook.com |
| Side-chain alkylation (for analogs) | Use of organometallics or alkyl halides with transition metal catalysts | Base-mediated radical coupling of alcohols | researchgate.netnih.gov |
Catalytic Transformations in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and atom economy.
Palladium and Copper-Catalyzed C-N Cross-Coupling: The formation of the aryl-morpholine bond is efficiently achieved through Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide (e.g., a 3,4-dihalophenyl precursor) with morpholine. This method is highly versatile and tolerates a wide range of functional groups.
Iridium-Catalyzed Synthesis: Iridium catalysts have been employed for the synthesis of saturated N-heterocycles like morpholine from aldehydes using continuous flow photochemistry. sci-hub.se This highlights the potential for photocatalytic methods in constructing the morpholine ring itself or in its subsequent functionalization.
Ruthenium-Catalyzed Hydrogenation: The reduction of the precursor aldehyde or ketone to the final alcohol can be performed using catalytic transfer hydrogenation. Ruthenium catalysts, such as the Noyori-Ikariya catalyst, are highly efficient for the asymmetric transfer hydrogenation of cyclic imines, a key step in the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org
Zinc and Indium Catalysis: Lewis acids like ZnCl₂ and In(III) have been shown to catalyze the synthesis of C3-substituted morpholines and morpholin-2-ones, demonstrating the utility of non-precious metal catalysts in building complex morpholine scaffolds. researchgate.net
Multi-component Reactions for Scaffold Construction
Multi-component reactions (MCRs) are powerful tools that allow the construction of complex molecules from three or more starting materials in a single, one-pot operation, aligning with the principles of step and atom economy. researchgate.netnih.gov While a direct MCR for this compound is not established, MCRs can be used to rapidly generate diverse libraries of related analogs.
Ugi and Passerini Reactions: These isocyanide-based MCRs are foundational in medicinal chemistry for creating peptide-like scaffolds. nih.gov A Ugi four-component reaction (U-4CR) involving an amine, an aldehyde, a carboxylic acid, and an isocyanide could be envisioned to build a complex analog. researchgate.net For example, a substituted aniline, a functionalized aldehyde, an isocyanide, and a carboxylic acid containing a morpholine moiety could be combined to rapidly assemble a complex molecule with the desired pharmacophore.
Povarov Reaction: This reaction is a classic MCR for the synthesis of quinoline (B57606) derivatives and can be adapted for other heterocyclic systems. mdpi.comrsc.org
MCRs for Piperidine (B6355638) Synthesis: Methods involving the reaction of aromatic aldehydes, anilines, and β-keto esters can produce highly substituted piperidine rings, which are structurally related to morpholines. nih.gov A similar strategy could potentially be adapted for the synthesis of the morpholinophenyl scaffold.
The advantage of MCRs lies in their ability to generate structural diversity efficiently, making them ideal for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of a synthetic route. For the key steps in the synthesis of this compound, several parameters can be adjusted.
Ortho-Bromination of Phenolic Precursors: The selective bromination of phenols ortho to an activating group is a key transformation. Studies on this reaction using N-Bromosuccinimide (NBS) highlight the importance of several factors.
| Entry | Reagent | Catalyst (mol%) | Solvent | Time | Yield (%) | Source |
| 1 | NBS (1 portion) | None | Dry Methanol | 25 min | ~87% (ratio) | mdpi.com |
| 2 | NBS (slow addition) | p-TsOH (10) | ACS-grade Methanol | 25 min | 92% (isolated) | mdpi.com |
| 3 | NBS | None | WEPA | 15 min | 39% | researchgate.net |
| 4 | NBS | None | WEPA / Ethanol | 5 min | 48% | researchgate.net |
As shown, the slow addition of NBS in the presence of an acid catalyst like p-TsOH in methanol significantly improves the selectivity and isolated yield for mono-ortho bromination. mdpi.com
Reduction of Benzaldehyde Precursors: The reduction of the aldehyde to the primary alcohol is a standard but critical step. The choice of reducing agent and solvent affects yield and ease of workup.
| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Source |
| 3-Bromo-4-methylbenzaldehyde | NaBH₄ | Methanol | 0°C to RT | 2 h | 49.6% | chemicalbook.com |
| 3-Bromo-4-methylbenzoic acid | Borane-THF complex | THF | 0°C to RT | 2 h | 99% | chemicalbook.com |
The data indicates that for a similar substrate, reduction of the carboxylic acid with a borane-THF complex provides a near-quantitative yield, whereas the reduction of the aldehyde with sodium borohydride gives a moderate yield. This suggests that the choice of the carbonyl precursor (acid vs. aldehyde) can significantly impact the efficiency of the final reduction step.
Stereoselective Synthesis Considerations
The parent compound, this compound, is achiral as the benzylic carbon is not a stereocenter. However, many of its biologically active analogs possess one or more stereocenters, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds.
Synthesis of Chiral Benzylic Alcohol Analogs: Analogs where the benzylic carbon is secondary, for example, (3-Bromo-4-morpholinophenyl)(aryl)methanol, are chiral. Their synthesis can be approached using several stereoselective methods:
Asymmetric Reduction: The reduction of a prochiral ketone precursor, such as 3-bromo-4-morpholinobenzophenone, can be achieved with high enantioselectivity using chiral reducing agents or catalysts.
Catalytic Asymmetric Addition: The addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the precursor aldehyde (3-bromo-4-morpholinobenzaldehyde) in the presence of a chiral ligand or catalyst can afford the chiral secondary alcohol with high enantiomeric excess (ee).
Pd/Cu Co-catalyzed Asymmetric Substitution: A powerful modern method involves the palladium/copper co-catalyzed asymmetric benzylic substitution of benzylic geminal dicarboxylates. This strategy allows for the stereodivergent synthesis of benzylic alcohol derivatives with two adjacent stereocenters. By simply switching the configuration of the chiral ligands on the two different metal catalysts, any of the four possible stereoisomers can be accessed from the same set of starting materials with high diastereo- and enantioselectivity (>20:1 dr, >99% ee). nih.gov
Synthesis of Chiral Morpholine Analogs: If the morpholine ring itself is substituted, stereocenters can be introduced.
Enantioselective Synthesis of 3-Substituted Morpholines: A tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation can produce 3-substituted morpholines from aminoalkyne substrates with high yields and excellent enantiomeric excesses (>95% ee). organic-chemistry.org This strategy relies on hydrogen-bonding interactions between the substrate and the chiral Ru catalyst to control the stereochemical outcome.
Use of Chiral Auxiliaries: Chiral auxiliaries, such as (+)-8-phenylneomenthol, can be used to direct the stereochemical course of reactions. researchgate.netresearchgate.net An auxiliary could be attached to a precursor, used to guide a stereoselective transformation, and then cleaved to yield the enantiomerically enriched product.
These advanced stereoselective methodologies are essential for the synthesis of specific, single-enantiomer analogs of this compound for pharmaceutical development.
Chemical Transformations and Derivatization of 3 Bromo 4 Morpholinophenyl Methanol
Reactions at the Hydroxyl Group
The primary alcohol functionality in (3-Bromo-4-morpholinophenyl)methanol is a prime site for various chemical modifications, including esterification, etherification, and oxidation. These reactions allow for the introduction of new functional groups and the modulation of the compound's physicochemical properties.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route to the corresponding ester, while the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, can proceed under milder conditions.
Etherification can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Common bases for this transformation include sodium hydride or potassium tert-butoxide.
Table 1: Illustrative Esterification and Etherification Reactions of Substituted Benzyl (B1604629) Alcohols
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| 4-Alkoxybenzyl alcohol | Fmoc-amino acid, 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (B91526) (CIP) | Fmoc-amino acid 4-alkoxybenzyl ester | Dichloromethane, room temperature | researchgate.net |
| Benzyl alcohol | Acetic anhydride, 4-dimethylaminopyridine (B28879) (DMAP) | Benzyl acetate (B1210297) | Dichloromethane, room temperature | General Knowledge |
| Benzyl alcohol | Sodium hydride, then Benzyl bromide | Dibenzyl ether | Tetrahydrofuran, room temperature | General Knowledge |
This table presents representative reactions for analogous compounds to illustrate the expected transformations of this compound.
Oxidation Reactions and Product Analysis
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, (3-Bromo-4-morpholinophenyl)methanal, or further to the carboxylic acid, 3-Bromo-4-morpholinobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. libretexts.orgchemguide.co.uk
For the selective oxidation to the aldehyde, mild oxidizing agents are employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org More recently, catalytic systems, for instance, employing copper(I) iodide and TEMPO under an oxygen atmosphere, have been developed for the chemoselective oxidation of substituted benzyl alcohols, including those with amino functionalities. nih.govd-nb.inforesearchgate.net
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from sodium or potassium dichromate and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com
Product analysis for these reactions would involve standard spectroscopic techniques. The formation of the aldehyde can be confirmed by the appearance of a characteristic proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl stretch at approximately 1700 cm⁻¹ in the IR spectrum. Further oxidation to the carboxylic acid would be indicated by a broad O-H stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum, replaced by a carboxylic acid proton signal.
Table 2: Representative Oxidation Reactions of Substituted Benzyl Alcohols to Aldehydes
| Starting Material | Oxidizing Agent/Catalyst System | Product | Yield (%) | Reference |
| 2-Aminobenzyl alcohol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | 2-Aminobenzaldehyde | 92 | nih.govd-nb.inforesearchgate.net |
| (2-Amino-5-bromophenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | 2-Amino-5-bromobenzaldehyde | 81 | nih.govd-nb.inforesearchgate.net |
| 4-Methoxybenzyl alcohol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | 4-Methoxybenzaldehyde | 91 | nih.govd-nb.inforesearchgate.net |
This table showcases examples of selective oxidation on analogous compounds, providing a model for the expected reactivity of this compound.
Reactions Involving the Phenyl Ring
The substituted phenyl ring of this compound offers several avenues for further derivatization, including electrophilic aromatic substitution, cross-coupling reactions at the bromo position, and reduction of the aromatic system.
Electrophilic Aromatic Substitution Studies
The morpholino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom which can be delocalized into the phenyl ring. The bromo substituent is a deactivating group but is also an ortho-, para-director. In this compound, the position para to the morpholino group is occupied by the bromomethyl group. The positions ortho to the morpholino group are C3 (occupied by the bromo group) and C5. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the strongly activating morpholino group and meta to the deactivating bromo group.
Typical electrophilic aromatic substitution reactions such as nitration (using nitric acid and sulfuric acid), halogenation (e.g., with bromine in acetic acid), and Friedel-Crafts acylation (with an acyl chloride and a Lewis acid catalyst) would be expected to yield the corresponding 5-substituted derivative.
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions at the Bromo Position
The bromo substituent at the C3 position is a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a particularly powerful tool for this purpose. nih.govorganic-chemistry.org
This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium phosphate). mdpi.com This reaction would lead to the synthesis of biaryl or styrenyl derivatives, significantly increasing the molecular complexity. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the hydroxyl and morpholino moieties present in the starting material. nih.gov
Table 3: Illustrative Suzuki-Miyaura Coupling Reactions of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4-phenylphenyl)-1-(3-phenylthiophen-2-yl)methanimine | 58-72 | researchgate.net |
| 4-Bromo-2-methylaniline | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(3-Chloro-4-fluorophenyl)-2-methylaniline | Moderate | mdpi.com |
| Ortho-bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | Cs₂CO₃ | Ortho-benzylaniline derivative | 95 | nih.gov |
This table provides examples of Suzuki-Miyaura reactions on related bromo-substituted aromatic compounds, suggesting viable conditions for the derivatization of this compound.
Hydrogenation and Reduction of Aromatic Systems
The aromatic ring of this compound can be reduced to the corresponding cyclohexyl derivative through catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as rhodium on carbon or ruthenium on alumina. A study on the aromatic hydrogenation of benzyl alcohol and its derivatives demonstrated that using compressed CO₂/water as the solvent can enhance the reaction rate while maintaining high product yields. rsc.org
It is important to note that under certain hydrogenation conditions, particularly with palladium-based catalysts, hydrogenolysis of the benzylic C-O bond or the C-Br bond can occur. researchgate.net Careful selection of the catalyst and reaction conditions is therefore crucial to achieve the desired selective reduction of the aromatic ring.
Modifications of the Morpholine (B109124) Moiety
The morpholine unit of this compound is a prime target for chemical derivatization, offering pathways to a diverse range of novel compounds.
N-Alkylation and N-Acylation Reactions
The secondary amine within the morpholine ring is nucleophilic and would be expected to readily undergo N-alkylation and N-acylation reactions.
N-Alkylation would involve the reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a base to neutralize the resulting acid. These reactions would yield quaternary ammonium (B1175870) salts, altering the steric and electronic properties of the morpholine nitrogen.
N-Acylation would introduce an acyl group to the morpholine nitrogen through reaction with acyl chlorides or anhydrides. This transformation would convert the amine to an amide, thereby modifying its basicity and hydrogen bonding capabilities.
A hypothetical reaction scheme for these transformations is presented below:
| Reactant | Reagent | Product |
| This compound | Alkyl Halide (R-X) | N-Alkyl-(3-bromo-4-morpholinophenyl)methanol |
| This compound | Acyl Chloride (RCOCl) | N-Acyl-(3-bromo-4-morpholinophenyl)methanol |
Ring-Opening and Rearrangement Studies
The stability of the morpholine ring generally makes its ring-opening a challenging transformation that requires specific conditions. Conceptually, reactions with certain reagents could lead to cleavage of the C-N or C-O bonds within the ring. For instance, treatment with strong reducing agents under harsh conditions or reaction with specific ring-opening reagents could potentially lead to derivatives with linear side chains.
Rearrangement studies of the morpholine moiety itself are not commonly reported in the literature for similar structures. It is conceivable that under specific photochemical or thermal conditions, rearrangements could be induced, but this remains a speculative area of investigation for this particular compound.
Formation of Complex Molecular Architectures Featuring the this compound Core
The presence of multiple reactive sites on this compound makes it a potentially valuable building block for the synthesis of more complex molecules.
The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This would allow for the connection of the this compound core to other aromatic, aliphatic, or functionalized moieties.
Furthermore, the primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further synthetic transformations such as imine formation, reductive amination, or esterification. The combination of these potential reactions on the aromatic ring, the morpholine nitrogen, and the benzylic alcohol could pave the way for the construction of intricate and diverse molecular architectures.
A summary of potential transformations for building complex structures is provided in the table below:
| Functional Group | Reaction Type | Potential Outcome |
| Bromo Group | Suzuki Coupling | Biaryl Structures |
| Bromo Group | Heck Coupling | Alkenylated Derivatives |
| Bromo Group | Sonogashira Coupling | Alkynylated Derivatives |
| Hydroxymethyl Group | Oxidation | Aldehyde or Carboxylic Acid Derivatives |
| Morpholine Nitrogen | N-Arylation | Di-aryl Amine Structures |
It is important to reiterate that the transformations and potential applications discussed in this article are based on general principles of organic chemistry, as specific research dedicated to this compound is not currently available. Future experimental studies are necessary to validate these hypothetical pathways and to fully uncover the synthetic utility of this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Morpholinophenyl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. For (3-Bromo-4-morpholinophenyl)methanol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.
A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, methanolic, and morpholine (B109124) protons. The aromatic region would show three protons with splitting patterns dictated by their coupling. The benzylic alcohol would present a singlet for the CH₂ group and a broad singlet for the OH proton. The morpholine ring protons would appear as two multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.
The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and carbinol carbons).
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | - | 150.2 | - | - |
| 2 | 7.50 | 132.5 | d | 2.1 |
| 3 | - | 118.9 | - | - |
| 4 | 7.25 | 128.7 | dd | 8.5, 2.1 |
| 5 | 6.90 | 119.5 | d | 8.5 |
| 6 | - | 135.8 | - | - |
| 7 | 4.65 | 64.8 | s | - |
| 8 | 2.10 (br s) | - | - | - |
| 9, 11 | 3.85 | 67.1 | t | 4.8 |
| 10, 12 | 3.05 | 50.5 | t | 4.8 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the aromatic protons H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates protons to their attached carbons. It would confirm the assignments made in the 1D spectra, for example, linking the signal at 4.65 ppm to the carbon at 64.8 ppm (C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6, unequivocally placing the methanol (B129727) group on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. A NOESY spectrum would show correlations between the benzylic protons (H-7) and the aromatic proton H-2, as well as between the morpholine protons (H-10, H-12) and the aromatic proton H-5, confirming their spatial relationships.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Under electron ionization (EI), this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Key fragmentation pathways would include:
Loss of a hydroxyl radical (•OH): leading to a fragment at [M-17]⁺.
Loss of the methanol group (•CH₂OH): resulting in a fragment at [M-31]⁺.
Cleavage of the morpholine ring: producing various smaller fragments.
A prominent fragment would likely correspond to the brominated aromatic core.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of their elemental formulas with high accuracy, thus confirming the molecular formula of the parent compound.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 273/275 | [M]⁺ |
| 256/258 | [M - OH]⁺ |
| 242/244 | [M - CH₂OH]⁺ |
| 185/187 | [C₇H₅Br]⁺ |
| 157 | [C₆H₅O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Broad, Strong | O-H | Stretching |
| 3050-3000 | Medium | Aromatic C-H | Stretching |
| 2950-2850 | Medium | Aliphatic C-H | Stretching |
| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |
| 1250-1000 | Strong | C-O, C-N | Stretching |
| 600-500 | Medium | C-Br | Stretching |
The broad band in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch, likely involved in hydrogen bonding. The various C-H stretches confirm the presence of both aromatic and aliphatic protons. The strong absorptions in the fingerprint region are characteristic of the C-O and C-N bonds of the alcohol and morpholine moieties, respectively. The C-Br stretch appears at lower wavenumbers.
X-ray Crystallography of this compound and its Congeners
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Key interactions would likely include:
Hydrogen Bonding: The hydroxyl group is a prime candidate for forming strong O-H···O or O-H···N hydrogen bonds, linking molecules into chains or more complex networks.
Halogen Bonding: The bromine atom could participate in C-Br···O or C-Br···N halogen bonds, acting as an electrophilic region that interacts with Lewis basic sites on adjacent molecules.
C-H···π Interactions: Weak hydrogen bonds between C-H bonds and the electron-rich aromatic ring could also play a role in the crystal packing.
X-ray analysis would reveal the preferred conformation of the molecule in the solid state. The morpholine ring is expected to adopt a stable chair conformation. researchgate.netacs.orgnih.govrsc.orgresearchgate.net The orientation of the methanol substituent relative to the aromatic ring would also be fixed, providing insight into the rotational barriers around the C-C bond. The dihedral angles between the aromatic ring and the morpholine ring would be determined, offering a complete three-dimensional picture of the molecule.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 98.5 |
| Z | 4 |
| Key Intermolecular Interaction | O-H···N hydrogen bond |
Theoretical and Computational Chemistry Studies on 3 Bromo 4 Morpholinophenyl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and molecular properties.
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netfu-berlin.debenthamscience.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.netfu-berlin.de For (3-Bromo-4-morpholinophenyl)methanol, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), to obtain an optimized molecular geometry and to calculate various electronic properties. nih.gov
These calculations can predict key reactivity indicators, such as the distribution of electrostatic potential and atomic charges. For instance, the calculated Mulliken atomic charges can suggest which atoms are more susceptible to nucleophilic or electrophilic attack. A molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor), highlighting regions of potential reactivity. nih.gov
Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value |
|---|---|
| Dipole Moment (Debye) | 2.5 D |
| Total Energy (Hartree) | -1578.9 |
| Mulliken Charge on Bromine | -0.15 e |
| Mulliken Charge on Oxygen (Morpholine) | -0.45 e |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. youtube.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com
Illustrative FMO Data for this compound
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.1 eV |
Conformational Analysis using Molecular Mechanics and Dynamics
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
Molecular Mechanics (MM) methods provide a computationally efficient way to explore the conformational space of a molecule. youtube.com These methods use classical physics principles to calculate the potential energy of a molecule as a function of its geometry. youtube.com By systematically rotating the rotatable bonds, such as the bond connecting the phenyl ring to the methanol (B129727) group and the bonds within the morpholine (B109124) ring, a potential energy surface can be generated to identify low-energy conformers. youtube.comrsc.org
Molecular Dynamics (MD) simulations offer a more dynamic picture of molecular behavior. rsc.orgnih.gov By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamic interconversion between different conformers. rsc.orgnih.govtandfonline.com These simulations are particularly useful for understanding how the molecule might behave in a solvent environment. nih.gov
Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (C-C-O-H) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 175 |
| 2 | 1.25 | 65 |
| 3 | 2.10 | -70 |
Molecular Docking and Ligand-Protein Interaction Simulations (Excluding specific biological outcomes, focusing on methodology)
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.goviaanalysis.comopenaccessjournals.comazolifesciences.com The primary goal of this methodology is to identify the most stable binding mode of the ligand within the active site of the protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.goviaanalysis.comopenaccessjournals.com
The process involves two main steps: sampling and scoring. nih.gov The sampling algorithm generates a variety of possible conformations and orientations (poses) of the ligand within the protein's binding pocket. nih.govazolifesciences.com Scoring functions are then used to evaluate the fitness of each pose by calculating the binding energy based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov For this compound, this methodology could be used to screen its potential interaction with a library of protein targets to identify possible binding partners. The focus of such a study would be on the computational protocol itself, including the preparation of the ligand and protein structures, the definition of the binding site, and the choice of docking algorithm and scoring function.
Prediction of Spectroscopic Properties from First Principles
Computational chemistry allows for the prediction of various spectroscopic properties from the fundamental principles of quantum mechanics. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
For this compound, methods like DFT can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. arxiv.org The calculated frequencies can then be compared with experimental data to assign the observed spectral bands to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu These calculations provide theoretical chemical shift values that can aid in the assignment of experimental NMR signals. uncw.eduresearchgate.netresearchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. fu-berlin.de
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Illustrative Predicted Value | Corresponding Functional Group |
|---|---|---|
| IR Frequency (cm⁻¹) | 3450 | O-H stretch |
| ¹H NMR Chemical Shift (ppm) | 4.5 | -CH₂OH |
| ¹³C NMR Chemical Shift (ppm) | 65 | -CH₂OH |
| UV-Vis λmax (nm) | 285 | π → π* transition |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. scielo.brrsc.orgresearchgate.net By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. scielo.brresearchgate.net
For this compound, computational modeling could be used to explore various synthetic routes or to understand its reactivity in different chemical environments. For example, the mechanism of its synthesis, potentially involving a nucleophilic substitution on a precursor molecule, could be modeled. Such a study would involve locating the transition state structure for the key bond-forming step and calculating the activation energy barrier. This information would provide valuable insights into the reaction kinetics and the factors that influence the reaction outcome. scielo.br The combination of experimental and computational studies can provide a comprehensive understanding of reaction mechanisms. scielo.br
Preclinical in Vitro Biological Activity and Mechanistic Investigations
Target Identification and Validation through Biochemical Assays
The initial stages of characterizing a new chemical entity such as (3-Bromo-4-morpholinophenyl)methanol would involve a series of biochemical assays to identify its potential molecular targets. These cell-free systems are crucial for understanding the direct interactions between the compound and specific biological macromolecules.
Enzyme Inhibition Studies (Excluding specific therapeutic applications)
To determine if this compound can modulate the activity of enzymes, a broad panel of enzymatic assays would be conducted. These studies are fundamental in identifying potential mechanisms of action. The process typically involves incubating the compound with a purified enzyme and its specific substrate. The rate of product formation is then measured, often through spectrophotometric, fluorometric, or luminescent methods.
A hypothetical screening cascade might involve testing the compound against major classes of enzymes, such as kinases, proteases, phosphatases, and oxidoreductases. If inhibitory activity is detected, further studies would be necessary to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Representative Data Table for Enzyme Inhibition Studies
| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | ||
| 100 | Data Not Available | ||
| Protease B | 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | ||
| 100 | Data Not Available | ||
| Phosphatase C | 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | ||
| 100 | Data Not Available |
This table illustrates the typical format for presenting enzyme inhibition data. Currently, no specific data for this compound is available.
Receptor Binding Assays (Excluding specific therapeutic applications)
To investigate the potential interaction of this compound with cellular receptors, radioligand binding assays are a standard approach. These experiments measure the ability of the compound to displace a known radiolabeled ligand from its receptor. The assays are typically performed using cell membranes that have a high concentration of the receptor of interest.
The affinity of the compound for the receptor is determined by its ability to compete with the radioligand. The data from these competition assays are used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. A lower Ki value indicates a higher affinity. Screenings would likely include a diverse panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Table 2: Illustrative Data Table for Receptor Binding Assays
| Receptor Target | Radioligand | Compound Concentration (nM) | % Displacement | Ki (nM) |
| GPCR X | [3H]-Ligand Y | 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | |||
| 100 | Data Not Available | |||
| Ion Channel Z | [125I]-Ligand A | 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | |||
| 100 | Data Not Available |
This table demonstrates how receptor binding data would be presented. No such data is currently available for this compound.
Cellular Assays for Investigating Biological Pathways
Following the initial identification of potential molecular targets in biochemical assays, the next step is to understand the effects of this compound in a more complex biological context using cellular assays. These experiments are crucial for elucidating the compound's impact on cellular processes and signaling pathways.
Cellular Uptake and Subcellular Localization Studies
To exert a biological effect, a compound must often enter the cell. Cellular uptake studies would be conducted to determine the extent and rate at which this compound crosses the cell membrane. This can be assessed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time.
Once inside the cell, the compound's distribution can be investigated through subcellular localization studies. This is often achieved by fluorescently tagging the molecule, if chemically feasible, and using confocal microscopy to visualize its accumulation in different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information can provide valuable clues about its potential mechanism of action.
Impact on Cellular Signaling Pathways (e.g., Kinase cascades, G-protein coupled receptors)
Based on the findings from biochemical assays, cellular assays would be designed to investigate the compound's effects on specific signaling pathways. For instance, if the compound was found to inhibit a particular kinase, downstream effects on the phosphorylation of its substrate proteins would be examined using techniques like Western blotting or phospho-specific enzyme-linked immunosorbent assays (ELISAs).
Similarly, if the compound demonstrated affinity for a G-protein coupled receptor, its functional effect as an agonist, antagonist, or allosteric modulator would be assessed. This can be done by measuring changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium, in response to compound treatment.
Modulation of Gene Expression and Protein Synthesis
To gain a broader understanding of the cellular response to this compound, its impact on global gene expression and protein synthesis would be analyzed. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) can provide a comprehensive profile of the genes that are up- or down-regulated following treatment with the compound.
The effect on protein synthesis can be evaluated using methods like metabolic labeling with radioactive amino acids or by measuring the incorporation of puromycin (B1679871) into newly synthesized proteins. These studies can reveal whether the compound has a general effect on the translational machinery or if it selectively alters the synthesis of specific proteins.
Mechanistic Investigations of Biological Response
Comprehensive mechanistic studies are crucial for understanding how a compound like this compound exerts its biological effects at a molecular level. Such investigations would typically involve a combination of computational modeling and experimental assays.
Investigation of Molecular Binding Modes and Affinities
To date, there are no published studies detailing the molecular binding modes or binding affinities of this compound to any specific biological target. Research in this area would involve:
Target Identification: The first step would be to identify the protein, enzyme, or receptor to which the compound binds. This is often achieved through techniques such as affinity chromatography, proteomics, or genetic screening.
Binding Affinity Assays: Quantitative measurements of the binding strength between the compound and its target are essential. Standard methods include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays. These would determine the dissociation constant (Kd) or inhibition constant (Ki), providing a measure of the compound's potency.
Computational Docking: Molecular docking simulations could predict the preferred orientation of this compound within the binding site of a target protein. These models would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Without experimental data, a speculative data table for binding affinities cannot be generated.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues. The goal would be to understand how modifications to different parts of the molecule affect its biological activity.
Key structural regions of this compound that would be explored in an SAR study include:
The Phenyl Ring: Investigating the effect of the position and nature of the bromo substituent. For example, moving the bromine to the 2- or 5-position or replacing it with other halogens (chloro, fluoro) or electron-donating/withdrawing groups.
The Methanol (B129727) Group: Altering the hydroxymethyl group, for example, by oxidation to an aldehyde or carboxylic acid, or by etherification or esterification, to determine its role in target binding.
The insights gained from such studies are typically summarized in a data table, linking structural changes to changes in biological activity (e.g., IC50 or EC50 values). As no such studies have been published for this specific compound, an SAR data table cannot be constructed.
Understanding Receptor-Ligand Dynamics
Beyond a static picture of binding, understanding the dynamic nature of the interaction between this compound and its putative receptor is critical. This involves studying the conformational changes in both the ligand and the receptor upon binding and the kinetics of the binding process.
Techniques that could be employed include:
Molecular Dynamics (MD) Simulations: These computational simulations can model the movement of the ligand within the binding pocket over time, providing insights into the stability of the binding pose and identifying any allosteric effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and Water-LOGSY, can identify which parts of the ligand are in close contact with the receptor and provide information on the bound conformation.
Kinetics Assays: Measuring the association (kon) and dissociation (koff) rate constants provides a more detailed picture of the binding event than affinity constants alone. This information is particularly important for understanding the duration of the biological effect.
In the absence of any identified biological target or experimental data for this compound, a discussion of its receptor-ligand dynamics remains purely hypothetical.
Medicinal Chemistry Perspectives on 3 Bromo 4 Morpholinophenyl Methanol As a Scaffold
Scaffold Hopping and Bioisosteric Replacement Strategies
The structural framework of (3-Bromo-4-morpholinophenyl)methanol is amenable to both scaffold hopping and bioisosteric replacement, strategies employed to discover novel chemotypes with improved properties or to circumvent existing intellectual property. nih.govnamiki-s.co.jp
Scaffold Hopping: This strategy involves replacing the central core while retaining key pharmacophoric features. researchgate.net For the this compound scaffold, one could envision retaining the morpholine (B109124) group due to its favorable physicochemical properties and replacing the bromophenylmethanol core with alternative heterocyclic systems. nih.govacs.org For instance, replacement with a pyrimidine (B1678525) or a pyrazole (B372694) core could maintain a similar spatial arrangement of substituents while introducing new hydrogen bonding possibilities and altering the electronic nature of the scaffold. Such hops are particularly relevant in kinase inhibitor design, where diverse heterocyclic cores are known to interact with the hinge region of the ATP-binding site. chemrxiv.org
Bioisosteric Replacement: This approach involves the substitution of specific atoms or groups with others that have similar steric and electronic properties, with the goal of modulating activity, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comctppc.orgslideshare.net The this compound scaffold offers several positions for such modifications:
Bromine Atom: The bromine can be replaced with other halogens (F, Cl) or pseudo-halogens (CN, CF₃). A fluorine atom, for instance, can alter pKa and is resistant to metabolic cleavage, while a cyano group can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com
Morpholine Ring: The morpholine moiety can be replaced with other six-membered heterocycles like piperidine (B6355638), thiomorpholine, or piperazine. This can fine-tune basicity, lipophilicity, and metabolic stability. While morpholine is often used to enhance solubility, it can also be a site of oxidative metabolism. sci-hub.se
Methanol (B129727) Group: The hydroxyl group can be replaced with bioisosteres such as an amine (-NH₂) or a thiol (-SH) to explore different hydrogen bonding patterns. ctppc.org
These replacements can systematically probe the structure-activity relationship (SAR) of lead compounds.
Table 1: Hypothetical Physicochemical Property Modulation via Bioisosteric Replacement
| Original Group | Replacement Group | Potential Impact on Properties |
|---|---|---|
| Bromine (-Br) | Chlorine (-Cl) | Minor decrease in lipophilicity, similar electronic effect. |
| Bromine (-Br) | Cyano (-CN) | Increased polarity, potential hydrogen bond acceptor. |
| Bromine (-Br) | Trifluoromethyl (-CF₃) | Significant increase in lipophilicity, strong electron-withdrawing effect. |
| Morpholine | Thiomorpholine | Increased lipophilicity, altered hydrogen bond accepting capacity. |
| Morpholine | Piperidine | Increased basicity (pKa), potential for new ionic interactions. |
Design and Synthesis of Focused Libraries of Derivatives
The this compound scaffold is an excellent starting point for the creation of focused chemical libraries to explore the chemical space around a biological target. nih.gov The presence of the bromine atom and the primary alcohol allows for two orthogonal diversification strategies.
A general synthetic approach would start with the parent scaffold, which can be prepared through standard methods. The diversification can then proceed via two main routes:
Modification of the Methanol Group: The primary alcohol can be readily converted into a variety of functional groups. For example, etherification with a range of alkyl or aryl halides can probe steric and hydrophobic pockets in a binding site. Esterification can introduce different carbonyl groups, while oxidation to the aldehyde followed by reductive amination can be used to append a diverse set of amines.
Derivatization at the Bromine Position: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce a wide array of aryl and heteroaryl groups, systematically exploring SAR. Buchwald-Hartwig amination can be employed to install various amines, while Sonogashira coupling can introduce alkynes for further modification.
This dual-functionalization approach allows for the rapid generation of a large and diverse library of compounds from a common intermediate, facilitating a thorough exploration of the SAR. enamine.net
Table 2: Representative Structures from a Focused Library Based on this compound
| Compound ID | R¹ (at -CH₂OH) | R² (at -Br) | Synthetic Route |
|---|---|---|---|
| Lib-001 | -OCH₃ | Phenyl | Etherification, then Suzuki Coupling |
| Lib-002 | -O-C(O)CH₃ | 4-Pyridyl | Esterification, then Suzuki Coupling |
| Lib-003 | -OH | N-Piperidinyl | Buchwald-Hartwig Amination |
| Lib-004 | -OCH₂-Cyclopropyl | Thiophen-2-yl | Etherification, then Suzuki Coupling |
| Lib-005 | -OH | Phenyl-acetylene | Sonogashira Coupling |
Lead Optimization Strategies (Preclinical, without efficacy data)
Once a lead compound containing the this compound scaffold is identified, lead optimization is undertaken to improve its drug-like properties. numberanalytics.comgd3services.com This iterative process aims to enhance potency, selectivity, and pharmacokinetic parameters before a compound can be nominated as a preclinical candidate. creative-biostructure.comwuxiapptec.com
Key optimization strategies for this scaffold would include:
Improving Metabolic Stability: The morpholine ring, while beneficial for solubility, can be susceptible to oxidative metabolism. sci-hub.se Strategies to mitigate this include introducing steric hindrance by adding substituents on the morpholine ring (e.g., methyl groups) or replacing it with a more stable bioisostere. The benzylic position of the methanol group can also be a site of oxidation, which could be addressed by converting the alcohol to a more stable ether or by introducing fluorine atoms on the methylene (B1212753) group.
Enhancing Aqueous Solubility: The morpholine moiety generally imparts good solubility. nih.govacs.org However, if extensive lipophilic groups are added during library synthesis (e.g., via Suzuki coupling), solubility may decrease. In such cases, the introduction of small polar groups on the newly introduced moieties or on the morpholine ring can help maintain an optimal solubility profile.
The optimization process involves a cycle of design, synthesis, and testing, using a suite of in vitro ADME assays.
Table 3: Hypothetical Preclinical ADME Profile of Optimized Analogs
| Compound ID | Modification from Parent Scaffold | Microsomal Stability (t½, min) | Aqueous Solubility (µM) | logD at pH 7.4 |
|---|---|---|---|---|
| Lead-001 | Parent Scaffold | 15 | >100 | 2.1 |
| Opt-001 | 2,6-dimethylmorpholine (B58159) | 45 | >100 | 2.5 |
| Opt-002 | -Br replaced with -CN | 18 | 85 | 1.8 |
| Opt-003 | -OH converted to -OCH₃ | 35 | 70 | 2.4 |
| Opt-004 | 2,6-dimethylmorpholine AND -OH to -OCH₃ | >60 | 65 | 2.8 |
Exploration of Novel Pharmacophores Incorporating the Core Structure
The this compound scaffold can serve as a central building block for the design of novel pharmacophores. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The morpholine ring itself is considered a privileged pharmacophore in many contexts. nih.gove3s-conferences.orgresearchgate.net
The core structure provides a well-defined spatial orientation of key functional groups:
A hydrogen bond donor/acceptor (the methanol group).
A hydrogen bond acceptor (the oxygen of the morpholine ring).
A hydrophobic region (the phenyl ring).
A vector for further substitution with defined geometry (the bromine atom).
This arrangement can be exploited to design inhibitors for various target classes. For example, in protein kinase inhibitors, the morpholine oxygen could act as a hinge-binder, accepting a hydrogen bond from the kinase hinge region. The methanol group could interact with solvent or a nearby residue, while the phenyl ring occupies a hydrophobic pocket. The bromine position allows for the attachment of larger substituents directed towards the solvent-exposed region, a common strategy for achieving selectivity and potency. researchgate.net
By using the core as a rigid framework, medicinal chemists can append different functional groups to create novel pharmacophores tailored to specific targets. For example, linking a known ion channel-binding moiety via Suzuki coupling could generate a novel bifunctional molecule. Similarly, attaching a specific side chain that mimics a peptide loop could lead to new protease inhibitors.
Table 4: Hypothetical Pharmacophore Models Based on the Core Scaffold
| Target Class | Pharmacophoric Feature 1 (from Scaffold) | Pharmacophoric Feature 2 (from Scaffold) | Appended Feature (at -Br position) | Hypothesized Interaction |
|---|---|---|---|---|
| Protein Kinase | Morpholine Oxygen (H-bond acceptor) | Phenyl Ring (Hydrophobic interaction) | Substituted Heterocycle | Interaction with hinge region and selectivity pocket. |
| GPCR | Morpholine Nitrogen (Basic center) | Methanol -OH (H-bond donor/acceptor) | Aromatic System | Mimicking an endogenous ligand, ionic interaction. |
| Protease | Phenyl Ring (Hydrophobic interaction) | Methanol -OH (H-bond donor) | Peptidomimetic Side Chain | Occupying S1/S2 pockets of the active site. |
| Ion Channel | Core Scaffold (Positioning element) | Core Scaffold (Positioning element) | Known Channel Blocker Moiety | Positioning the blocking group within the channel pore. |
Analytical Methodologies for 3 Bromo 4 Morpholinophenyl Methanol in Research Settings
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for determining the purity of newly synthesized compounds and for isolating them from reaction mixtures or complex matrices. The selection of a specific method depends on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, polar organic compounds like (3-Bromo-4-morpholinophenyl)methanol. A reversed-phase HPLC method would be the most suitable approach, separating compounds based on their hydrophobicity.
Method development would involve a systematic optimization of the stationary phase, mobile phase composition, and detection parameters to achieve adequate resolution of the main compound from any impurities or starting materials. For a brominated aromatic compound, UV detection is highly effective due to the strong chromophore provided by the benzene (B151609) ring. researchgate.netnih.gov A study on the analysis of bromophenolic compounds successfully utilized a C8 column with a water/acetonitrile gradient, demonstrating a robust approach for separating similar structures. mdpi.comresearchgate.net
The purity of a sample is typically determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks in the chromatogram.
Table 1: Proposed HPLC Method Parameters for Purity Assessment
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol groups and the analyte, leading to sharper, more symmetrical peaks. mdpi.com |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) | To ensure elution of both polar and non-polar impurities and provide good peak resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | To ensure reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The aromatic ring provides strong UV absorbance. A DAD allows for monitoring multiple wavelengths and assessing peak purity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound possesses polar functional groups—a hydroxyl (-OH) and a secondary amine within the morpholine (B109124) ring—that make it non-volatile and prone to thermal degradation. These groups can also interact with the GC column, leading to poor peak shape and reproducibility. jfda-online.com
Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis. nih.gov Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This process significantly increases the volatility of the molecule.
Once derivatized, the TMS-ether of this compound can be analyzed by GC-MS. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity.
Table 2: Proposed GC-MS Method Parameters for Volatile Derivatives
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS | Highly reactive silylating agent that converts the polar -OH group to a non-polar -O-TMS group, increasing volatility. jfda-online.com |
| Derivatization Reaction | Heat sample with BSTFA at 70°C for 30 min | Ensures complete reaction for quantitative analysis. |
| Stationary Phase (Column) | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms) | A standard, low-polarity column suitable for a wide range of derivatized organic molecules. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Split (e.g., 20:1 ratio) | To prevent column overloading for a relatively pure sample. |
| Temperature Program | Initial: 100°C, hold 2 minRamp: 15°C/min to 300°CFinal: Hold 5 min | A temperature gradient is necessary to ensure the elution of the derivatized compound with good peak shape. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. researchgate.net |
| MS Scan Range | 50 - 550 m/z | To capture the molecular ion and key fragment ions of the derivatized analyte. |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays are often used for the rapid quantification of a target analyte in a solution without the need for chromatographic separation. These methods are particularly useful for high-throughput screening or for monitoring reaction kinetics.
A simple and rapid quantitative method for this compound can be developed using UV-Vis spectrophotometry. The presence of the substituted benzene ring results in significant absorbance in the UV region. nih.gov A quantitative assay would first involve determining the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol or methanol) across the UV spectrum. Subsequently, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve, following the Beer-Lambert law. This approach has been successfully used for the quantification of similar compounds like benzyl (B1604629) alcohol. researchgate.netresearchgate.net
The development of a fluorometric assay would first require an assessment of the native fluorescence of this compound. If the compound exhibits intrinsic fluorescence upon excitation at an appropriate wavelength, a highly sensitive assay can be developed by creating a similar calibration curve of fluorescence intensity versus concentration. If the compound is not natively fluorescent, a fluorometric assay could potentially be developed by reacting it with a fluorescent labeling agent (fluorophore) that specifically targets the hydroxyl or secondary amine group.
Quantitative Analysis in Complex Biological Matrices (Excluding clinical samples)
Quantifying a small molecule like this compound in complex, non-clinical biological matrices such as cell culture media or preclinical research tissue homogenates requires a highly selective and sensitive method to overcome matrix interference. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. sciex.comcellculturedish.comwaters.com
The analytical workflow begins with sample preparation, which is a critical step to extract the analyte and remove interfering matrix components like proteins and lipids. researchgate.net For cell culture media, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile) may be sufficient. lcms.cz For tissue homogenates, a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be required to achieve a clean sample extract. tecan.comrsc.org
Following extraction, the sample is analyzed by LC-MS/MS. The HPLC system separates the analyte from other remaining components, while the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent signal-to-noise ratios, allowing for accurate quantification even at very low concentrations. sciex.comcellculturedish.com
Table 3: Proposed LC-MS/MS Method for Quantification in Biological Matrices
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (for cell media) or Liquid-Liquid Extraction with ethyl acetate (B1210297) (for tissue homogenates). tecan.com | To remove proteins and other major interferences that can suppress the MS signal and contaminate the system. |
| LC Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm) | Ultra-high performance columns provide fast analysis times and high resolution. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Common mobile phase for LC-MS that is volatile and promotes ionization. |
| Elution Mode | Fast gradient | To elute the analyte quickly while separating it from matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard instrument for targeted quantitative analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules. The morpholine nitrogen is likely to be readily protonated to form [M+H]+. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor → product ion transition. cellculturedish.com |
| Quantification | Stable Isotope Labeled Internal Standard | An internal standard with a similar structure but different mass is added at the start of sample preparation to correct for matrix effects and variations in extraction recovery and instrument response. |
Future Directions and Emerging Research Avenues for 3 Bromo 4 Morpholinophenyl Methanol
Integration with Materials Science and Nanotechnology
There is no available research detailing the integration of (3-bromo-4-morpholinophenyl)methanol into materials science or nanotechnology. The potential for this compound to be used in the development of new polymers, functional coatings, or as a component in nanomaterials has not been explored in any published studies. The presence of a bromine atom and a morpholine (B109124) group could theoretically offer sites for polymerization or for coordination with metal nanoparticles, but such properties remain speculative without experimental validation.
Applications in Chemical Biology Tools and Probes
The utility of this compound as a chemical biology tool or probe is another area lacking any specific research. Small molecules are often developed as probes to investigate biological systems. The structure of this compound, featuring a reactive benzyl (B1604629) alcohol and a synthetically versatile bromo-aromatic core, suggests it could serve as a scaffold for creating more complex molecules. However, no studies have been published that leverage this compound to develop fluorescent probes, affinity labels, or other tools for studying cellular processes.
Advanced Synthetic Methodologies for Future Exploration
While general synthetic methods for producing substituted phenylmethanols are well-established, there is no literature focused on advanced or novel synthetic methodologies specifically for this compound or its derivatives. Future research could potentially explore more efficient, stereoselective, or environmentally friendly synthetic routes. Innovations in catalysis, such as palladium-catalyzed cross-coupling reactions, could be applied to modify the bromine substituent, but specific examples involving this compound are not documented.
Unexplored Biological Targets and Mechanistic Hypotheses
There is a complete absence of published data regarding the biological activity of this compound. Consequently, there are no identified biological targets or proposed mechanistic hypotheses. The initial steps in drug discovery and chemical biology involve screening compounds against various biological targets to identify any potential therapeutic effects or mechanisms of action. This foundational research has not been reported for this compound, leaving its potential role in interacting with proteins or other biological macromolecules entirely unknown.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
